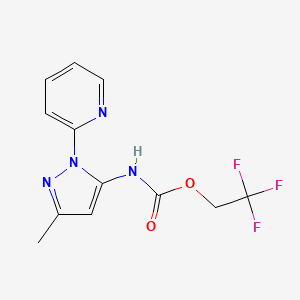

5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene analogues can be synthesized in good yields by condensation of 2-acetylthiophene and salicylaldehydes . Another method involves the use of Baylis–Hillman adducts .

Molecular Structure Analysis

The molecular structure of similar compounds like “5-Methylthiophen-2-ylmethylamine” has been analyzed using techniques like elemental analysis, IR, 1H NMR, 13C NMR, and mass spectroscopy .

Chemical Reactions Analysis

Thiophene containing Baylis–Hillman adducts have been evaluated for their in vitro cytotoxicity effect . They have shown a growth inhibitory effect on human cancer cell lines .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “5-Methylthiophen-2-ylmethylamine” include a density of 1.1±0.1 g/cm3, boiling point of 198.8±25.0 °C at 760 mmHg, and a molar refractivity of 37.9±0.3 cm3 .

Aplicaciones Científicas De Investigación

Photocatalysis

Thiophene derivatives have been used in the development of photocatalysts . For instance, a polythiophene-conjugated polymer photocatalyst has been synthesized for environmental purification . This photocatalyst has shown high antimicrobial efficiency against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, and Escherichia coli .

Antibacterial Applications

The aforementioned photocatalyst has also demonstrated significant antibacterial activity . It has been used to treat multidrug-resistant bacteria-caused infections, offering a green and effective method for bacterial treatment .

Drug Development

Thiophene and its derivatives have shown a wide range of therapeutic properties . They have been used in the development of drugs with anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .

Urease Inhibition

Certain thiophene derivatives have shown excellent urease inhibition activity . This could potentially be used in the treatment of diseases caused by urease-producing bacteria .

Fluorescent Molecules

Thienylpyridinium–cyclic enolate betaine (TPB) dyes, which contain thiophene units, have been reported as unique skeletons of fluorescent donor–acceptor type molecules . These dyes could potentially be used in various applications that require fluorescent molecules .

Safety and Hazards

Direcciones Futuras

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The search for more effective synthetic drugs against Mycobacterium tuberculosis is being done to discover better antitubercular activity and to address the new treatment for this epidemic .

Propiedades

IUPAC Name |

5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c1-4-2-3-5(12-4)6-9-10-7(8)11-6/h2-3H,1H3,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDKYPGJOIQJNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NN=C(O2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(3-(4-methylpiperazin-1-yl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate dioxalate](/img/structure/B3013429.png)

![3-{[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B3013432.png)

![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate](/img/structure/B3013433.png)

![N-(2-chlorobenzyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3013437.png)

![1,1-Dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonyl chloride](/img/structure/B3013439.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-isopropoxybenzamide](/img/structure/B3013441.png)

![N-[tert-butyl(dimethyl)silyl]methanesulfonamide](/img/structure/B3013445.png)

![Methyl 4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B3013448.png)